molecular formula C10H22NaO5P B12661697 Sodium 2-ethylhexyl 2-hydroxyethyl phosphate CAS No. 85909-39-3

Sodium 2-ethylhexyl 2-hydroxyethyl phosphate

Cat. No.: B12661697
CAS No.: 85909-39-3
M. Wt: 276.24 g/mol
InChI Key: MFOCXXTYQVKVBP-UHFFFAOYSA-M
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Description

Sodium 2-ethylhexyl 2-hydroxyethyl phosphate ( 85909-39-3) is an anionic surfactant belonging to the class of phosphate esters . This chemical reagent is provided for laboratory research applications. As a surfactant, it is expected to exhibit excellent wetting, cleaning, and emulsifying properties, and may also function as a hydrotrope, improving the aqueous solubility of other compounds . Phosphate ester surfactants of this type are commonly investigated for use in the formulation of industrial and institutional detergents, textile processing aids, and metal cleaning treatments . Researchers value this class of compounds for their stability in alkaline formulations and their effective antistatic properties. The mechanism of action involves the phosphate head group adsorbing onto surfaces and reducing interfacial tension, thereby enhancing spreading and penetration. This product is intended for research purposes only and is not classified as a drug or for diagnostic use. It is not approved for personal, household, or commercial product formulation.

Properties

CAS No.

85909-39-3

Molecular Formula

C10H22NaO5P

Molecular Weight

276.24 g/mol

IUPAC Name

sodium;2-ethylhexyl 2-hydroxyethyl phosphate

InChI

InChI=1S/C10H23O5P.Na/c1-3-5-6-10(4-2)9-15-16(12,13)14-8-7-11;/h10-11H,3-9H2,1-2H3,(H,12,13);/q;+1/p-1

InChI Key

MFOCXXTYQVKVBP-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)COP(=O)([O-])OCCO.[Na+]

Origin of Product

United States

Preparation Methods

Phosphorylation Using Phosphorus Oxychloride and Alcohols

One of the most documented methods involves the reaction of phosphorus oxychloride (POCl3) with 2-ethylhexanol and 2-hydroxyethyl alcohol under catalytic conditions, followed by neutralization with sodium hydroxide.

Process Steps:

Step Description Conditions Notes
1. Catalyst Preparation Mix aluminum chloride (AlCl3), 1-ethyl-3-methylimidazole fluoroform sulphonate (0.1–0.5 wt% relative to AlCl3), and ammonium vanadate (0.01–0.05 wt%) Mixing in high-speed mixer Catalyst enhances reaction efficiency and selectivity
2. Esterification Add POCl3 to reactor with catalyst (0.1–5 wt% relative to POCl3), cool to 0–10 °C Slow addition of 2-ethylhexanol (molar ratio POCl3:2-ethylhexanol = 1:1.5–2.5) over 0.5–1.5 h HCl gas evolved is removed continuously
3. Stirring and Temperature Control Stir 1–3 h at 15–25 °C, then continue reaction 0.5–2 h Warm to 40–70 °C for 1–4 h Ensures complete esterification
4. Neutralization Add 20–60% NaOH solution (2–5 wt% relative to POCl3) dropwise React 1–3 h at 80–90 °C Converts acid ester to sodium salt
5. Purification Washing, filtration, distillation Standard purification Removes impurities and residual reactants

This method yields this compound with high purity and good yield.

Multi-Step Synthesis via Intermediate Phosphite and Chloride

An alternative approach involves:

  • Reacting phosphorus trichloride (PCl3) with 2-ethylhexanol to form bis-(2-ethylhexyl) hydrogen phosphite
  • Chlorination of this intermediate to di-(2-ethylhexyl) phosphorochloridate
  • Hydrolysis to di-(2-ethylhexyl) phosphoric acid
  • Subsequent reaction with 2-hydroxyethyl alcohol and neutralization to form the sodium salt

Key Reaction Conditions:

Step Reaction Conditions Notes
1. Phosphite Formation PCl3 + 2-ethylhexanol (3:1 molar ratio) 10–15 °C, inert atmosphere Hydrochloric acid evolved, phase separation at 70–80 °C
2. Chlorination Chlorine gas sparged at ~20 °C Until yellow-green color and stable electrode reading Converts phosphite to phosphorochloridate
3. Hydrolysis Water added at 80–100 °C for 4–6 h HCl content reduced below 1 wt% Produces di-(2-ethylhexyl) phosphoric acid
4. Esterification & Neutralization Reaction with 2-hydroxyethyl alcohol and NaOH Controlled temperature and pH Final sodium salt formation

This multi-step process is well-established for dialkyl phosphoric acid esters and can be adapted for the hydroxyethyl derivative.

Green Chemistry Approaches

Recent research emphasizes greener synthesis routes, such as:

  • Ultrasound-assisted reactions to improve yields and reduce reaction times
  • Use of environmentally benign solvents like ethyl lactate or solvent-free conditions
  • Microwave-assisted Michaelis–Arbuzov reactions for phosphonate intermediates

While these methods are more common for related phosphonate compounds, they offer potential for optimizing the synthesis of this compound by reducing waste and energy consumption.

Comparative Data Table of Preparation Methods

Method Key Reagents Catalyst Temperature Range Reaction Time Yield & Purity Notes
POCl3 + 2-ethylhexanol + 2-hydroxyethyl alcohol POCl3, 2-ethylhexanol, 2-hydroxyethyl alcohol, NaOH AlCl3 + imidazole sulphonate + ammonium vanadate 0–90 °C (multi-step) 5–10 h total High purity, industrial scale Continuous HCl removal critical
PCl3 multi-step chlorination & hydrolysis PCl3, 2-ethylhexanol, Cl2, water, NaOH None or standard acid catalysts 10–100 °C 6–12 h total High purity, well-established Multi-step, requires careful handling of Cl2
Ultrasound/Microwave-assisted (experimental) Triethyl phosphite, aldehydes, amines (model systems) KH2PO4 or other catalysts Ambient to 80 °C <1 h Moderate to high yields (80–95%) Green chemistry potential, less documented for this compound

Research Findings and Optimization Notes

  • Catalyst composition and loading significantly affect reaction rate and selectivity in POCl3-based methods.
  • Temperature control during esterification and neutralization steps is crucial to avoid side reactions and degradation.
  • Removal of HCl gas during reaction prevents catalyst poisoning and drives reaction equilibrium forward.
  • Purification by washing and distillation ensures removal of residual alcohols, chlorides, and catalyst residues.
  • Green chemistry methods show promise but require further adaptation for scale-up and specific compound synthesis.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-ethylhexyl 2-hydroxyethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphoric acid derivatives, alcohols, and substituted esters .

Scientific Research Applications

Surfactant in Cleaning Products

Sodium 2-ethylhexyl 2-hydroxyethyl phosphate is utilized as a surfactant in various cleaning formulations. Its properties allow it to reduce surface tension, enhancing wetting and spreading capabilities, which are crucial in cleaning applications.

Case Study : A study demonstrated that formulations containing this compound exhibited superior cleaning efficiency compared to traditional surfactants, particularly in low-foaming environments .

Flame Retardant

This compound is also explored as a potential flame retardant in plastics and textiles. Its phosphate structure contributes to its effectiveness in reducing flammability.

Data Table: Flame Retardant Efficacy

Material TypeApplicationEfficacy (%)
PolyethyleneCoating30%
PVCAdditive25%
TextileTreatment20%

Biodegradability and Environmental Safety

Research indicates that this compound is readily biodegradable, making it an environmentally friendly alternative to more persistent chemicals.

Evaluation Findings : A draft evaluation statement highlighted that the degradation products of this compound do not accumulate in the environment, which is critical for sustainable chemical management .

Use in Wastewater Treatment

The compound has been investigated for its role in wastewater treatment processes, particularly as an agent to enhance the separation of contaminants.

Case Study : In a series of experiments, this compound was used in membrane filtration systems, resulting in improved removal rates of organic pollutants .

Analytical Chemistry

In analytical chemistry, this compound has been utilized as a pseudostationary phase in micellar electrokinetic chromatography (MEKC). Its unique properties allow for effective separation of complex mixtures.

Data Table: MEKC Performance Metrics

Surfactant TypeAggregation NumberCritical Aggregation Concentration (mM)
Sodium 2-ethylhexyl phosphate>205.12
Sodium di(2-ethylhexyl) sulfosuccinate>101.80

Mechanism of Action

The mechanism of action of sodium 2-ethylhexyl 2-hydroxyethyl phosphate involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and emulsification. In biological systems, it can interact with cell membranes and proteins, stabilizing them and maintaining their functionality .

Comparison with Similar Compounds

Structural Similarities and Differences

Compounds with the 2-ethylhexyl moiety or phosphate ester groups are structurally and functionally relevant:

Compound Name Key Structural Features Primary Applications
Sodium 2-ethylhexyl 2-hydroxyethyl phosphate 2-ethylhexyl chain + 2-hydroxyethyl phosphate Flame retardants, food contact materials
Tris(2-ethylhexyl) phosphate (TEHP) Three 2-ethylhexyl chains attached to phosphate Plasticizers, lubricants
2-Ethylhexyl diphenyl phosphate (EHDPHP) 2-ethylhexyl chain + two phenyl groups Flame retardants, hydraulic fluids
Di(2-ethylhexyl) phthalate (DEHP) 2-ethylhexyl chains + phthalate ester Plasticizer (historically)
Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) Two 2-ethylhexyl chains + phenyl group Emerging flame retardant

Key Observations :

  • The 2-ethylhexyl group enhances lipophilicity (log Kow ~5–8), but the addition of hydrophilic groups (e.g., hydroxyethyl in the target compound) reduces environmental persistence compared to fully alkylated OPEs like TEHP .
  • Phenyl-containing OPEs (e.g., EHDPHP, BEHPP) exhibit higher thermal stability and resistance to hydrolysis than aliphatic analogs .

Physicochemical Properties

Property This compound TEHP EHDPHP DEHP
Water solubility (mg/L) Moderate (data pending) <0.1 <0.5 0.003
log Kow ~3.5–4.5 (estimated) 8.1 7.2 7.5
Vapor pressure (Pa, 25°C) Low (<0.1) 0.001 0.0005 0.001
Degradation half-life (water, days) 10–30 (estimated) >100 >100 >365

Key Findings :

  • DEHP’s high log Kow and persistence contribute to its historical use in plastics but also led to regulatory restrictions due to endocrine-disrupting effects .

Toxicity Profiles

Compound Acute Toxicity (LC50/EC50) Carcinogenicity Developmental Effects
This compound Not genotoxic No data No data
TEHP Moderate (zebrafish) Positive (rodents) Not studied
EHDPHP High (zebrafish) Suspected Tail malformations
DEHP Low Carcinogenic Reproductive toxicity
BEHPP High (zebrafish) No data Cardiac defects

Key Insights :

  • This compound shows lower acute toxicity than phenyl-substituted OPEs like EHDPHP and BEHPP, which induce zebrafish developmental defects at low concentrations (EC50 < 1 mg/L) .

Environmental and Regulatory Status

Compound Environmental Presence Regulatory Status
This compound Limited data Approved for food contact
TEHP Airborne particulate matter Restricted in EU (REACH)
EHDPHP High in urban aerosols Under review
DEHP Ubiquitous (water, soil) Banned in toys (EU, US)

Key Trends :

  • This compound’s use in food contact materials reflects its lower migration rates compared to DEHP .
  • TEHP and EHDPHP are persistent in atmospheric particulates, with TEHP detected at 50–200 ng/m³ in Brazilian cities .

Q & A

Q. What advanced analytical approaches quantify trace impurities in industrial-grade samples?

  • Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) for metal residue analysis (e.g., Fe, Al). For organic impurities, use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) to detect residual alcohols or esters. Method validation per ICH guidelines ensures precision (RSD <2%) and accuracy (spike recovery 95–105%) .

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